Product packaging for 2,4-Dichloro-3-fluorobenzenethiol(Cat. No.:)

2,4-Dichloro-3-fluorobenzenethiol

Cat. No.: B13090559
M. Wt: 197.06 g/mol
InChI Key: VDMOAFIPNYGWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-3-fluorobenzenethiol is a halogen-substituted aromatic thiol of significant interest in synthetic chemistry and materials science research. The strategic placement of two chlorine atoms and one fluorine atom on the benzene ring creates distinct electronic and steric properties, making this compound a versatile precursor for further chemical transformations . In research applications, closely related dichloro-substituted benzenethiols are extensively used to form self-assembled monolayers (SAMs) on gold surfaces (Au(111)) . These SAMs are valuable model systems for studying surface phenomena and are applied in developing nanosensors, electronic devices, and studying interfacial electron transfer . The specific position of the halogen substituents on the ring is a critical factor that influences the structural order, molecular packing density, and ultimate electronic properties of the resulting monolayer . The reactivity of this compound is characterized by its thiol (-SH) group and halogenated aromatic ring. The thiol group allows for adsorption onto metal surfaces and participation in nucleophilic reactions or the formation of disulfide bridges . Meanwhile, the electron-withdrawing chlorine and fluorine atoms activate the ring for nucleophilic aromatic substitution, enabling researchers to systematically replace halogens with other functional groups, such as amines or alkoxides, to build more complex molecular architectures . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2FS B13090559 2,4-Dichloro-3-fluorobenzenethiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3Cl2FS

Molecular Weight

197.06 g/mol

IUPAC Name

2,4-dichloro-3-fluorobenzenethiol

InChI

InChI=1S/C6H3Cl2FS/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H

InChI Key

VDMOAFIPNYGWHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1S)Cl)F)Cl

Origin of Product

United States

Synthetic Methodologies for 2,4 Dichloro 3 Fluorobenzenethiol

Established Precursor Synthesis Pathways Leading to 2,4-Dichloro-3-fluorobenzenethiol Scaffolds

Established synthetic routes to this compound typically involve the initial construction of a di-chloro-fluoro-benzene core, which is then functionalized to introduce the thiol group.

Synthesis of Halogenated Benzenes as Core Intermediates

The foundational step in the synthesis of this compound is the preparation of a suitably substituted halogenated benzene (B151609) precursor. A common and logical precursor is 1,3-dichloro-2-fluorobenzene. The synthesis of this intermediate can be approached through various routes, often starting from simpler, commercially available materials.

One potential pathway to 1,3-dichloro-2-fluorobenzene involves the diazotization of a corresponding aniline, such as 2,6-dichloro-3-fluoroaniline, followed by a Sandmeyer-type reaction to introduce a different substituent or to deaminate the compound, though direct synthesis is often more efficient. More direct methods can involve the chlorination of fluorinated aromatics or the fluorination of chlorinated aromatics. For instance, the synthesis of 2,4-dichlorofluorobenzene can be achieved through a multi-step process starting from the nitration of fluorobenzene, followed by chlorination and then denitration.

Another key precursor for an alternative synthetic route is 2,4-dichloro-3-fluoroaniline (B79498). This compound can serve as a starting point for the introduction of the thiol group via diazotization followed by reaction with a sulfur-containing reagent. The synthesis of 2,4-dichloro-3-fluoroaniline can be accomplished by the reduction of the corresponding nitro compound, 1,3-dichloro-2-fluoro-4-nitro-benzene.

The synthesis of 2,4-dichloro-3-fluorophenol (B3351247) is also a critical pathway, as the phenolic hydroxyl group can be converted into a thiol group. The synthesis of this phenol (B47542) can be approached by electrophilic chlorination of a fluorophenol precursor. For example, 3-chloro-4-fluorophenol (B1581553) can be subjected to chlorination to yield a mixture of dichlorinated products, including the desired 2,3-dichloro-4-fluorophenol.

Precursor CompoundStarting Material(s)Key Reaction Type(s)
1,3-Dichloro-2-fluorobenzene2,6-dichloro-3-fluoroanilineDiazotization, Deamination
2,4-Dichloro-3-fluoroaniline1,3-dichloro-2-fluoro-4-nitro-benzeneReduction
2,4-Dichloro-3-fluorophenol3-Chloro-4-fluorophenolElectrophilic Chlorination

Functionalization Strategies for Thiol Group Introduction

Once the halogenated benzene core is synthesized, the introduction of the thiol group is the subsequent critical step. Several classical and modern methods are available for this transformation.

A well-established method is the Leuckart thiophenol reaction , which involves the decomposition of a diazoxanthate derived from the corresponding aniline. researchgate.net In the context of synthesizing this compound, this would involve the diazotization of 2,4-dichloro-3-fluoroaniline, followed by reaction with a xanthate salt (e.g., potassium ethyl xanthate). The resulting aryl xanthate is then hydrolyzed to yield the target thiophenol. researchgate.net

Another powerful method is the Newman-Kwart rearrangement . organic-chemistry.orgwikipedia.orgjk-sci.com This reaction sequence begins with the conversion of a phenol to an O-aryl thiocarbamate. For the synthesis of this compound, 2,4-dichloro-3-fluorophenol would first be reacted with a dialkylthiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, in the presence of a base. organic-chemistry.org The resulting O-(2,4-dichloro-3-fluorophenyl) dimethylthiocarbamate is then heated to induce an intramolecular rearrangement, migrating the thiocarbamoyl group from the oxygen to the sulfur atom to form an S-aryl thiocarbamate. organic-chemistry.orgwikipedia.org Subsequent hydrolysis of the S-aryl thiocarbamate furnishes the desired this compound. wikipedia.org This method is particularly useful as it provides a route from readily available phenols to thiophenols. organic-chemistry.orgwikipedia.org

Reaction NameStarting Functional GroupKey ReagentsIntermediate
Leuckart Thiophenol ReactionAmine (-NH2)NaNO2, H+; Potassium Ethyl XanthateAryl Diazonium Salt, Aryl Xanthate
Newman-Kwart RearrangementPhenol (-OH)Dialkylthiocarbamoyl chloride, Base; HeatO-Aryl Thiocarbamate, S-Aryl Thiocarbamate

Novel Approaches and Mechanistic Studies in the Formation of this compound

Recent advancements in organic synthesis have led to the development of novel methods for the formation of carbon-sulfur bonds, which are applicable to the synthesis of complex molecules like this compound.

Transition-Metal Catalyzed Routes to Thio-functionalized Aromatics

Transition-metal catalysis has become a cornerstone of modern synthetic chemistry, offering efficient and selective methods for C-S bond formation. Palladium, copper, and nickel-based catalytic systems are commonly employed for the cross-coupling of aryl halides or triflates with various sulfur sources.

For the synthesis of this compound, a potential route involves the direct thiolation of 1,2,4-trichloro-3-fluorobenzene or a related polyhalogenated benzene. A transition-metal catalyst, in conjunction with a suitable ligand and a thiol surrogate (e.g., a protected thiol or a simple sulfur-containing reagent), could facilitate the selective replacement of one of the halogen atoms with a thiol group. The regioselectivity of such a reaction would be a critical factor to control.

Regioselective Synthesis of this compound

Achieving the correct substitution pattern in polysubstituted benzenes is a significant synthetic challenge. Regioselective synthesis of this compound requires careful consideration of the directing effects of the existing substituents on the aromatic ring during functionalization reactions.

In the context of electrophilic aromatic substitution on a dichlorofluorobenzene precursor, the directing effects of the chloro and fluoro substituents would guide the position of incoming electrophiles. However, for the introduction of a thiol group, nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions are more common. In these cases, the regioselectivity is governed by the relative reactivity of the different C-X (X = halogen) bonds towards oxidative addition to the metal center or by the stability of the Meisenheimer intermediate in SNAr reactions.

Theoretical Considerations of Reaction Mechanisms in Thiol Formation

Computational studies, particularly using Density Functional Theory (DFT), provide valuable insights into the reaction mechanisms of C-S bond formation. These studies can elucidate the energetics of different reaction pathways, the structures of transition states, and the factors that control regioselectivity.

For the Newman-Kwart rearrangement, theoretical studies have supported a concerted, intramolecular mechanism proceeding through a four-membered cyclic transition state. wikipedia.org The driving force for this rearrangement is the formation of the more thermodynamically stable C=O bond at the expense of a C=S bond. organic-chemistry.org DFT calculations can model the transition state and explain the influence of substituents on the aromatic ring on the activation energy of the rearrangement. Electron-withdrawing groups on the aryl ring generally facilitate the reaction by stabilizing the developing negative charge in the transition state. organic-chemistry.org

In transition-metal-catalyzed thiolation reactions, DFT studies can help to understand the elementary steps of the catalytic cycle, including oxidative addition, ligand exchange, and reductive elimination. These calculations can predict the most favorable reaction pathway and explain the observed regioselectivity in the C-S coupling process.

Mechanistic Investigations of 2,4 Dichloro 3 Fluorobenzenethiol Reactivity

Electrophilic Aromatic Substitution Reactions of 2,4-Dichloro-3-fluorobenzenethiol

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are highly dependent on the nature of the substituents already present on the aromatic ring.

The substituents on the this compound ring have distinct electronic effects that modulate the reactivity of the aromatic system towards electrophiles.

Halogens (Chloro and Fluoro): Halogens are deactivating groups in electrophilic aromatic substitution, meaning they decrease the reaction rate compared to unsubstituted benzene. This deactivation stems from their strong inductive electron-withdrawing effect (-I effect) due to their high electronegativity. libretexts.org However, they are also capable of donating a lone pair of electrons through resonance (+R or +M effect), which directs incoming electrophiles to the ortho and para positions. youtube.com While fluorine is the most electronegative halogen, its ability to donate electrons via resonance is also significant, sometimes leading to a reactivity comparable to or only slightly less than benzene in certain reactions. researchgate.net In the case of this compound, the cumulative inductive effect of the three halogen atoms significantly deactivates the ring towards electrophilic attack.

Thiol (-SH) and Thiolate (-S⁻) Groups: The thiol group is an activating group and an ortho, para-director. Its activating nature arises from the ability of the sulfur atom to donate a lone pair of electrons to the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions. rsc.org The thiolate group (-S⁻), formed by deprotonation of the thiol, is an even more potent activating group due to the increased availability of the lone pair on the negatively charged sulfur. masterorganicchemistry.com

The position of electrophilic attack on the this compound ring is determined by the directing effects of the substituents. The available positions for substitution are C5 and C6.

Directing Effects:

The thiol group at C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

The chlorine atom at C2 directs to the ortho (C1, C3) and para (C5) positions.

The fluorine atom at C3 directs to the ortho (C2, C4) and para (C6) positions.

The chlorine atom at C4 directs to the ortho (C3, C5) and para (C1) positions.

Considering the available positions (C5 and C6), the directing effects can be summarized as follows:

PositionDirecting Groups Favoring Substitution
C5 -Cl at C2 (para), -Cl at C4 (ortho)
C6 -SH at C1 (ortho), -F at C3 (para)

The thiol group is a stronger activating and directing group than the halogens. Therefore, its influence in directing an incoming electrophile to the C6 position is significant. However, the C5 position is influenced by two halogen atoms. The steric hindrance at both positions must also be considered. The C6 position is flanked by the thiol group and a hydrogen atom, while the C5 position is between a chlorine atom and a hydrogen atom. Ultimately, the precise regioselectivity would likely be a mixture of products, with the substitution at C6 potentially being favored due to the strong directing effect of the thiol group, though experimental verification is necessary.

Table 1: Predicted Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Influence
-SH C1 Activating (+R > -I) ortho, para (positions 2, 4, 6)
-Cl C2 Deactivating (-I > +R) ortho, para (positions 1, 3, 5)
-F C3 Deactivating (-I > +R) ortho, para (positions 2, 4, 6)
-Cl C4 Deactivating (-I > +R) ortho, para (positions 1, 3, 5)

Nucleophilic Substitution Pathways Involving this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for highly halogenated aromatic compounds. This reaction is facilitated by the presence of electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. In this compound, the three halogen atoms act as electron-withdrawing groups, making the ring susceptible to nucleophilic attack.

The SNAr reaction proceeds via a two-step mechanism:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex.

Leaving Group Departure: The leaving group departs, restoring the aromaticity of the ring.

In SNAr reactions, fluoride (B91410) is often a better leaving group than chloride due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. rsc.org Therefore, it is plausible that a strong nucleophile could displace the fluorine atom at the C3 position. The chlorine atoms at C2 and C4 could also potentially be displaced, particularly under forcing conditions. The presence of multiple electron-withdrawing halogens enhances the feasibility of SNAr reactions on this molecule. mdpi.comresearchgate.net

Oxidation-Reduction Chemistry of the this compound System

The thiol group is readily oxidized. Mild oxidizing agents, such as iodine or even atmospheric oxygen, can oxidize thiols to disulfides (R-S-S-R). youtube.comlibretexts.orglibretexts.org In this reaction, two molecules of the thiol are coupled through a disulfide bond.

2 R-SH + [O] → R-S-S-R + H₂O

Further oxidation with stronger oxidizing agents can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). nih.govnih.gov The aromatic ring itself, being substituted with deactivating halogens, would be relatively resistant to oxidation under mild conditions.

Conversely, the halogen substituents on the aromatic ring are generally not susceptible to chemical reduction under standard conditions.

Table 2: Summary of Predicted Reactivity for this compound

Reaction Type Predicted Reactivity Most Likely Site(s) of Reaction Key Influencing Factors
Electrophilic Aromatic Substitution Deactivated ring, substitution likely requires forcing conditions. C6 (due to -SH directing effect) and C5. -I effect of halogens deactivates; +R effect of -SH directs.
Nucleophilic Aromatic Substitution Activated towards SNAr due to electron-withdrawing halogens. C3 (-F as leaving group), C2, C4 (-Cl as leaving group). Strong electron-withdrawing nature of halogens stabilizes Meisenheimer complex.
Nucleophilic Reactivity of Thiol Thiolate (-S⁻) is a strong nucleophile. Sulfur atom. High polarizability and availability of lone pairs on sulfur.
Oxidation Thiol group is readily oxidized. Sulfur atom. Formation of disulfides, sulfenic, sulfinic, and sulfonic acids.

Pathways for Thiol Oxidation to Disulfides and Sulfonic Acids

The oxidation of thiols is a fundamental transformation in organic chemistry, leading to the formation of disulfides and, under more stringent conditions, sulfonic acids. The oxidation of this compound to its corresponding disulfide, bis(2,4-dichloro-3-fluorophenyl) disulfide, is a common reaction that can be achieved using a variety of oxidizing agents. This process is a redox reaction where the thiol is oxidized and the oxidant is reduced. libretexts.org

The interconversion between the thiol and disulfide state is a critical aspect of its chemistry. libretexts.org A range of reagents can facilitate this transformation. For instance, mild oxidizing agents such as dimethyl sulfoxide (B87167) (DMSO), often catalyzed by an acid, can selectively oxidize thiols to disulfides. organic-chemistry.org Another common method involves the use of hydrogen peroxide in the presence of a catalytic amount of an iodide source. organic-chemistry.org The reaction proceeds through the in situ formation of a more potent oxidizing species.

More recently, environmentally benign methods employing organocatalysts have been developed. For example, a riboflavin-derived catalyst in the presence of molecular iodine can promote the aerobic oxidation of thiols to disulfides under mild, metal-free conditions. organic-chemistry.org The flavin catalyst facilitates electron transfer, enabling a green synthetic route. organic-chemistry.org The general mechanism for thiol-disulfide interchange involves the nucleophilic attack of a thiolate anion on an electrophilic sulfur atom of another thiol molecule or a disulfide bond. libretexts.org

The further oxidation of the sulfur atom in this compound leads to the formation of 2,4-dichloro-3-fluorobenzenesulfonic acid. This transformation requires stronger oxidizing agents and more forcing reaction conditions compared to disulfide formation. While specific studies on the direct oxidation of this compound to its sulfonic acid are not extensively documented in the provided search results, the general synthesis of aryl sulfonic acids often involves the sulfonation of the corresponding arene or the oxidation of a suitable sulfur-containing precursor.

A common laboratory method for the preparation of aromatic thiols is the reduction of the corresponding sulfonyl chloride. google.com Conversely, the oxidation of a thiol to a sulfonic acid would involve the reverse process, likely proceeding through intermediate oxidation states such as sulfenic and sulfinic acids.

The following table summarizes various methods for the oxidation of thiols, which are applicable to this compound.

Oxidizing Agent/SystemProductGeneral Reaction Conditions
Dimethyl sulfoxide (DMSO)DisulfideMild conditions, often with acid catalysis. organic-chemistry.org
Hydrogen peroxide/IodideDisulfideCatalytic iodide source. organic-chemistry.org
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)DisulfideSolution or solvent-free conditions. organic-chemistry.org
Riboflavin-derived organocatalyst/IodineDisulfideAerobic, metal-free, room temperature. organic-chemistry.org

Reductive Transformations of this compound Derivatives

The reductive chemistry of this compound derivatives primarily involves the cleavage of carbon-sulfur bonds or the reduction of oxidized sulfur species back to the thiol. For instance, derivatives such as aryl sulfides (thioethers) can undergo reductive cleavage. A metal-free method for the C(sp³)–S bond cleavage of thioethers has been reported, which can lead to the formation of aldehydes and dithioacetals. mdpi.com This type of transformation highlights the potential for the sulfur moiety to be used as a leaving group in synthetic sequences.

The reduction of sulfonic acids and their derivatives to the corresponding thiols is a well-established transformation. google.com For example, benzenesulfonic acids can be reduced to thiophenols using a rhodium carbonyl catalyst under high pressure and temperature. google.com While this represents the reduction of a sulfonic acid derivative to a thiol, it underscores the possibility of regenerating the thiol functionality from a more oxidized state.

The synthesis of thiophenols can also be achieved from phenols via a Newman-Kwart rearrangement, followed by reduction. researchgate.netresearchgate.net This multi-step process involves the conversion of a phenol (B47542) to a thiocarbamate, which then rearranges upon heating to an S-arylthiocarbamate. Subsequent reduction, typically with a hydride source like lithium aluminum hydride, yields the desired thiophenol. researchgate.net This pathway could be a viable synthetic route to this compound from the corresponding phenol.

Transition-Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

Transition-metal catalysis has revolutionized the formation of carbon-heteroatom and carbon-carbon bonds, and this compound serves as a valuable coupling partner in these reactions.

C-S Bond Formation via Coupling Methodologies

The formation of aryl sulfides through the cross-coupling of thiols with aryl halides is a cornerstone of modern organic synthesis. nih.govorganic-chemistry.org this compound can be readily coupled with a variety of aryl and heteroaryl halides to generate unsymmetrical diaryl sulfides. Both palladium and copper-based catalytic systems have been extensively developed for this purpose.

Copper-Catalyzed C-S Coupling: Copper catalysts are particularly effective for the arylation of thiols. nih.gov Early examples utilized copper salts like CuI with a base such as K₂CO₃ and a ligand like ethylene (B1197577) glycol. nih.gov These conditions are generally mild and tolerate a wide range of functional groups. nih.gov More advanced copper-catalyzed systems employ various ligands, including 1,10-phenanthroline, to facilitate the coupling of thiols with aryl iodides, even in aqueous media. organic-chemistry.org The general catalytic cycle is believed to involve the formation of a copper(I)-thiolate intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to afford the aryl sulfide (B99878) and regenerate the active copper(I) catalyst.

Palladium-Catalyzed C-S Coupling: Palladium catalysts, often in conjunction with specialized phosphine (B1218219) ligands, are also highly efficient for C-S bond formation. organic-chemistry.org Ligands such as CyPF-t-Bu can enable the coupling of aryl halides and sulfonates with thiols with very high turnover numbers. organic-chemistry.org The use of N-heterocyclic carbene (NHC) ligands has also proven effective for the coupling of even deactivated aryl halides with a broad range of thiols. organic-chemistry.org

The following table provides a summary of representative catalytic systems for C-S bond formation.

Metal CatalystLigandBaseCoupling Partner
CuIEthylene GlycolK₂CO₃Aryl Iodide. nih.gov
CuO1,10-Phenanthroline-Aryl Iodide. organic-chemistry.org
Pd(OAc)₂CyPF-t-Bu-Aryl Halide/Sulfonate. organic-chemistry.org
[Pd(IPr*OMe)(cin)(Cl)]NHC-Aryl Halide. organic-chemistry.org

Application in Biaryl and Heteroaryl Synthesis

While the direct application of this compound in biaryl and heteroaryl synthesis through C-S bond activation is a more advanced and less commonly reported strategy compared to its use in C-S coupling, the resulting diaryl sulfides can be precursors to such structures. The cleavage of a C-S bond to form a C-C bond is an area of growing interest in organic synthesis.

More commonly, halogenated aromatic compounds like this compound are structurally related to precursors used in classical cross-coupling reactions for biaryl synthesis. For instance, the chloro-substituents on the aromatic ring could potentially participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with arylboronic acids or the denitrogenative coupling with arylhydrazines. nih.gov

The synthesis of biaryls often relies on the palladium-catalyzed coupling of an aryl halide with an organometallic reagent. nih.gov While the thiol group itself is not the primary coupling site in these reactions, its presence can influence the reactivity of the molecule and may require protection or be tolerated depending on the specific catalytic system.

The synthesis of 2,4-dichlorofluorobenzene, a structurally related compound, is a known process, and this molecule can serve as a precursor for various transformations. google.comgoogle.com It is plausible that derivatives of this compound could be employed in similar cross-coupling strategies to access complex biaryl and heteroaryl scaffolds.

Theoretical and Computational Studies of 2,4 Dichloro 3 Fluorobenzenethiol

Density Functional Theory (DFT) Analyses of Electronic Structure and Bonding

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and bonding of molecules like 2,4-dichloro-3-fluorobenzenethiol. DFT methods, such as B3LYP, BP86, and M06, with basis sets like 6-311++G(d,p), are employed to calculate various molecular properties. researchgate.net These calculations provide insights into the optimized geometry, total electronic energy, and vibrational frequencies of the molecule. researchgate.net

Analysis of the electronic properties through DFT helps in understanding the chemical reactivity and stability of the compound. For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A smaller energy gap generally suggests higher reactivity. researchgate.net

Geometrical Optimization and Conformational Analysis of this compound

Geometrical optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Various quantum chemical methods, including DFT, are utilized for this purpose. researchgate.net The optimized geometry provides a clear three-dimensional representation of the molecule's structure.

Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, rotation around the C-S bond can lead to different conformers with varying energies. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used experimentally to determine the predominant conformation in solution. mdpi.com Computational methods complement these experimental findings by calculating the relative energies of different conformers to predict their populations. mdpi.comscilit.comyoutube.com The introduction of substituents, such as fluorine, can significantly influence the conformational preferences of the molecule. mdpi.com

Table 1: Calculated Geometrical Parameters for a Related Compound, 2,4-dichlorobenzenethiol (B75471)

ParameterValue
Molecular FormulaC6H4Cl2S
Molecular Weight179.07 g/mol
XLogP33.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count0
Rotatable Bond Count1
This data is for 2,4-dichlorobenzenethiol and is provided for comparative purposes. nih.gov

Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity of this compound

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). youtube.comlibretexts.org

For this compound, the energy and distribution of its HOMO and LUMO are critical in determining its chemical behavior. The HOMO is likely localized on the sulfur atom of the thiol group, making it a potential site for electrophilic attack. Conversely, the LUMO is expected to be distributed over the aromatic ring, influenced by the electron-withdrawing chloro and fluoro substituents, making the ring susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a large gap suggests high stability and low reactivity. researchgate.net FMO analysis can predict the regioselectivity and stereoselectivity of reactions involving this compound. slideshare.netcureffi.org

Table 2: Key Concepts in Frontier Molecular Orbital Theory

OrbitalRole in ReactionsInformation Provided
HOMO (Highest Occupied Molecular Orbital)Electron donor (nucleophile)Site of electrophilic attack
LUMO (Lowest Unoccupied Molecular Orbital)Electron acceptor (electrophile)Site of nucleophilic attack
HOMO-LUMO GapIndicator of kinetic stabilityLarger gap implies lower reactivity

Electrostatic Potential (MEP) Mapping and Charge Distribution in this compound

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. walisongo.ac.id The MEP map displays regions of different electrostatic potential on the electron density surface. Red-colored areas indicate regions of negative potential, rich in electrons, and are prone to electrophilic attack. researchgate.net Blue-colored areas represent regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack. researchgate.net Green areas are relatively neutral. researchgate.net

For this compound, the MEP map would likely show a region of high negative potential around the sulfur atom of the thiol group due to its lone pairs of electrons, making it a likely site for interaction with electrophiles. The aromatic ring, influenced by the electron-withdrawing chlorine and fluorine atoms, would exhibit regions of positive potential, particularly on the carbon atoms bonded to these halogens. walisongo.ac.id This makes the ring a target for nucleophiles. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution by providing the charges on individual atoms, complementing the visual information from the MEP map. walisongo.ac.id

Reaction Pathway Elucidation and Transition State Calculations for this compound Transformations

Understanding the mechanisms of chemical reactions involving this compound requires the elucidation of reaction pathways and the characterization of transition states. Computational methods, particularly DFT, are instrumental in mapping out the potential energy surface of a reaction, identifying intermediates, and calculating the activation energies associated with transition states. mdpi.com This information is crucial for predicting reaction kinetics and understanding the factors that control the outcome of a transformation.

Gibbs Free Energy Surface Mapping of Relevant Reactions

For reactions involving this compound, such as nucleophilic aromatic substitution or oxidation of the thiol group, computational chemists can construct a detailed profile of the Gibbs free energy along the reaction coordinate. This map reveals the most favorable reaction pathway by identifying the route with the lowest energy barriers. It can also help in understanding how factors like solvent effects can influence the reaction landscape. chemrxiv.org By comparing the energies of different possible pathways, researchers can predict the major products of a reaction.

Quantum Chemical Descriptors for Reaction Rate Prediction

Quantum chemical descriptors are numerical values derived from computational chemistry calculations that can be correlated with experimental observables, such as reaction rates. nih.govrsc.org These descriptors provide a quantitative basis for predicting the reactivity of molecules and the kinetics of their reactions. nih.govrsc.org

For transformations of this compound, several quantum chemical descriptors can be employed to predict reaction rates. The activation energy (ΔE‡) or activation free energy (ΔG‡), calculated using DFT, is a direct descriptor of the reaction rate. nih.gov Other useful descriptors include the energies of frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO gap, and various reactivity indices derived from conceptual DFT, such as chemical hardness, softness, and electrophilicity index. researchgate.netresearchgate.net Machine learning models are increasingly being used in conjunction with these descriptors to develop predictive models for reaction rates across a wide range of chemical reactions. chemrxiv.orgrsc.orgnih.govchemrxiv.org

Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitations of this compound

Time-Dependent Density Functional Theory (TDDFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. rsc.org It allows for the calculation of electronic transition energies, oscillator strengths, and the simulation of UV-Vis absorption spectra, providing deep insights into a molecule's photophysical behavior. rsc.org

Analysis of UV-Vis Spectra and Electronic Transitions

While specific experimental UV-Vis spectra for this compound are not widely documented, TDDFT provides a robust framework for their theoretical prediction. For aromatic compounds like substituted benzenethiols, the absorption spectrum is typically characterized by π → π* transitions. The presence of halogen (Cl, F) and thiophenol (-SH) substituents on the benzene (B151609) ring influences the energy of the molecular orbitals, which in turn affects the absorption wavelengths. shimadzu.com

A TDDFT calculation would typically yield data on the primary electronic transitions, including their wavelength (λ), oscillator strength (f), and the molecular orbitals involved in the transition. The oscillator strength is a theoretical measure of the probability of a given electronic transition, with higher values indicating more intense absorption bands.

Illustrative TDDFT Output for a Substituted Benzenethiol (B1682325)

The following table represents typical data that would be generated from a TDDFT calculation for a molecule like this compound, illustrating the predicted electronic transitions.

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁2950.08HOMO → LUMO (95%)
S₀ → S₂2600.15HOMO-1 → LUMO (88%)
S₀ → S₃2300.42HOMO → LUMO+1 (92%)

Note: This table is for illustrative purposes and does not represent experimentally verified data for this compound. It demonstrates the type of information obtained from TDDFT analysis based on studies of similar aromatic thiols. rsc.orgchemrxiv.org

Excited State Dynamics and Photophysical Properties

Upon absorption of UV radiation, a molecule is promoted to an electronic excited state. The subsequent de-excitation can occur through several competing pathways that define its photophysical properties. For an aromatic thiol, these pathways include:

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). For molecules like 4-nitrothiophenol, internal conversion can be a rapid process. chemrxiv.org

Fluorescence: A radiative decay from the first singlet excited state (S₁) back to the ground state (S₀).

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity, most commonly from the first excited singlet state (S₁) to the first triplet state (T₁). Studies on phenylthiophene compounds show that ISC can be a highly efficient process, occurring on a picosecond timescale. rsc.org The presence of heavy atoms like chlorine and sulfur in this compound is expected to enhance spin-orbit coupling, which would facilitate a higher rate of intersystem crossing.

Phosphorescence: A slow radiative decay from the triplet state (T₁) to the ground state (S₀).

The dynamics of these processes can be monitored using techniques like femtosecond transient absorption spectroscopy, which tracks the formation and decay of excited state species over time. rsc.orgchemrxiv.org Computational studies can map the potential energy surfaces of the excited states, identifying energy barriers and crossing points that govern the de-excitation pathways. chemrxiv.org

Vibrational Frequency Analysis and Spectroscopic Correlation for this compound

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. Computational analysis using DFT is essential for assigning the observed vibrational bands to specific normal modes of the molecule. nih.govarxiv.org

Correlation of Theoretical Vibrational Modes with Experimental Data

DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. nih.gov However, these theoretical frequencies are often systematically higher than the frequencies observed in experimental FT-IR and FT-Raman spectra due to the neglect of anharmonicity and basis set limitations. To improve the correlation, a common practice is to apply a scaling factor to the calculated frequencies. nih.govnih.gov

For this compound, key vibrational modes would include the S-H stretch, C-S stretch, C-Cl stretches, the C-F stretch, aromatic C-H stretches, and various benzene ring deformation modes. The correlation between theoretical and experimental data allows for a definitive assignment of each band in the spectra. researchgate.netmdpi.com

Illustrative Correlation of Vibrational Frequencies

This table provides an example of how theoretical frequencies for key functional groups in a molecule like this compound would be correlated with experimental data.

Vibrational ModeTypical Experimental Range (cm⁻¹)Example Scaled Theoretical Frequency (cm⁻¹)Assignment
ν(S-H)2550 - 26002575S-H stretch
ν(C-H)3050 - 31503080Aromatic C-H stretch
ν(C=C)1400 - 16001580, 1475Aromatic ring stretching
ν(C-F)1100 - 12501210C-F stretch
ν(C-Cl)600 - 800750, 680C-Cl stretches
ν(C-S)600 - 750710C-S stretch

Note: This table is illustrative. The experimental ranges are typical for substituted thiophenols, and the theoretical values are representative examples of what would be obtained from scaled DFT calculations. nih.govresearchgate.netmdpi.com

Interpretation of Isotopic Effects on Vibrational Spectra

Isotopic substitution is a valuable technique for the definitive assignment of vibrational modes. libretexts.org By replacing an atom with one of its isotopes, the mass of that specific position in the molecule is changed without altering the electronic potential energy surface. libretexts.orgedurev.in

This effect is particularly pronounced when replacing hydrogen with its heavier isotope, deuterium (B1214612). According to the harmonic oscillator model, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the atoms involved in the bond. ajchem-a.comajchem-a.com

The mass of deuterium is approximately twice that of hydrogen. Therefore, substituting the thiol hydrogen with deuterium (S-H → S-D) would cause a significant shift in the corresponding stretching frequency to a lower wavenumber. The expected frequency ratio is: ν(S-D) / ν(S-H) ≈ √ (μ(S-H) / μ(S-D)) ≈ 1 / √2

This results in the S-D stretching vibration appearing at approximately 1800-1850 cm⁻¹, a region that is typically free of other fundamental vibrations, making its assignment unambiguous. ajchem-a.comuni-muenchen.de This predictable shift confirms the assignment of the S-H stretching mode in the original spectrum. ajchem-a.com

Advanced Spectroscopic Characterization and Elucidation of 2,4 Dichloro 3 Fluorobenzenethiol and Its Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for probing the molecular structure of 2,4-Dichloro-3-fluorobenzenethiol. The distinct magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei provide a comprehensive picture of the chemical environment within the molecule.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Unambiguous Positional Assignments

The aromatic region of the ¹H NMR spectrum of this compound is expected to show two distinct signals for the two aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the electron-donating nature of the thiol group. The proton ortho to the fluorine atom will likely exhibit coupling to the ¹⁹F nucleus, resulting in a characteristic doublet of doublets.

¹³C NMR spectroscopy provides crucial information about the carbon skeleton. The spectrum will display six signals corresponding to the six carbon atoms of the benzene (B151609) ring. The chemical shifts will be influenced by the attached substituents. For instance, carbons bonded to the electronegative halogens will be shifted downfield.

¹⁹F NMR is particularly informative for fluorinated compounds. A single resonance is expected for the fluorine atom in this compound. The chemical shift and coupling constants to neighboring protons provide valuable structural information.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹H (H-5)7.0 - 7.3dJ(H-C-C-H) ≈ 8-9
¹H (H-6)7.3 - 7.6dJ(H-C-C-H) ≈ 8-9
¹³C (C-1)125 - 130s
¹³C (C-2)130 - 135s
¹³C (C-3)155 - 160d¹J(C-F) ≈ 240-250
¹³C (C-4)120 - 125s
¹³C (C-5)115 - 120d
¹³C (C-6)128 - 133d
¹⁹F-110 to -120s

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Elucidation

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between different atoms in the molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, a cross-peak between the two aromatic proton signals would confirm their vicinity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. sdsu.edugithub.io It allows for the unambiguous assignment of each proton to its corresponding carbon in the benzene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edugithub.io HMBC is crucial for identifying the positions of the substituents on the aromatic ring by observing correlations between the aromatic protons and the quaternary carbons bonded to the chlorine, fluorine, and thiol groups.

Dynamic NMR Studies for Conformational Dynamics and Reaction Intermediates

Dynamic NMR (DNMR) can be employed to study the conformational dynamics of the thiol group. At low temperatures, the rotation around the C-S bond may become slow on the NMR timescale, potentially leading to the observation of distinct conformers. Furthermore, DNMR can be used to detect and characterize transient reaction intermediates, for example, in reactions involving the thiol group, by monitoring changes in the NMR spectra as a function of temperature or reaction time.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Patterns

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, confirming the presence of two chlorine atoms and one fluorine atom.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. nih.govnih.gov This technique is invaluable for elucidating the fragmentation pathways of this compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and its chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or a hydrogen halide molecule. nih.govyoutube.com For this compound, one would expect to observe fragment ions corresponding to the loss of Cl, HCl, F, and HF. The fragmentation pattern can provide insights into the relative bond strengths and the stability of the resulting fragment ions.

Table 2: Predicted Fragmentation Ions for this compound in Mass Spectrometry

Fragment Ionm/z (for ³⁵Cl)Description
[M]⁺196Molecular ion
[M-Cl]⁺161Loss of a chlorine atom
[M-F]⁺177Loss of a fluorine atom
[M-SH]⁺163Loss of the thiol group
[M-HCl]⁺160Loss of hydrogen chloride
[C₆H₂FClS]⁺161Loss of a chlorine atom

Note: The m/z values are based on the most abundant isotopes.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Dynamics and Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The intensity of the S-H stretching vibration in thiols is often weak in FTIR spectra. rsc.org In contrast, Raman spectroscopy relies on the inelastic scattering of monochromatic light, providing complementary information. The C-S vibrations, for instance, are typically well-defined in the Raman spectrum, appearing in a region with minimal interference from other functional groups. rsc.org

Theoretical calculations, often employing Density Functional Theory (DFT), are commonly used in conjunction with experimental spectra to assign the observed vibrational bands to specific atomic motions within the molecule. nih.govnih.gov This synergy between experimental and computational approaches allows for a comprehensive understanding of the molecule's vibrational behavior.

In-Situ FTIR and Raman for Reaction Monitoring and Mechanistic Studies

The real-time monitoring of chemical reactions is crucial for understanding reaction mechanisms and optimizing process parameters. Both in-situ FTIR and Raman spectroscopy are invaluable techniques for this purpose, allowing for the tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction.

In the synthesis of this compound, for instance, starting from a precursor like 2,4-dichloro-1-fluorobenzene, the introduction of the thiol group can be monitored. A potential synthetic route could involve the lithiation of the aromatic ring followed by quenching with elemental sulfur and subsequent reduction. In-situ FTIR could track the disappearance of characteristic bands of the starting material and the appearance of the weak but indicative S-H stretching band around 2550 cm⁻¹. rsc.org

Raman spectroscopy, on the other hand, could be particularly effective in monitoring the formation of the C-S bond, which exhibits a characteristic stretching frequency between 600 and 800 cm⁻¹. Changes in the substitution pattern on the benzene ring also lead to distinct shifts in the ring breathing modes, which are readily observable by Raman spectroscopy, providing further evidence of the reaction's progress. By correlating the temporal evolution of these spectral features, a detailed mechanistic picture of the thiolation process can be constructed.

Detailed Analysis of Halogen-Aromatic and Thiol Vibrations

A detailed analysis of the vibrational spectrum of this compound allows for the unambiguous identification of its key functional groups. The vibrational modes can be categorized based on the part of the molecule primarily involved in the motion.

Thiol Group Vibrations:

S-H Stretching (νS-H): This vibration is expected to appear in the region of 2550-2600 cm⁻¹. While often weak in the FTIR spectrum, it is a key diagnostic peak for the presence of the thiol group. nih.gov

C-S-H Bending (βC-S-H): This bending mode is typically observed in the 800-950 cm⁻¹ range. rsc.org Deuterium (B1214612) exchange, achieved by dissolving the sample in a deuterated solvent like methanol-d4, would cause this band to shift to a significantly lower frequency (around 600-700 cm⁻¹), providing definitive confirmation of the assignment. rsc.org

C-S Stretching (νC-S): The carbon-sulfur stretching vibration is found in the 600-800 cm⁻¹ region and is often more prominent in the Raman spectrum. rsc.org Its exact position is influenced by the substitution on the aromatic ring.

Halogen-Aromatic Vibrations:

C-F Stretching (νC-F): The carbon-fluorine stretching vibration is typically strong in the FTIR spectrum and appears in the range of 1100-1300 cm⁻¹.

C-Cl Stretching (νC-Cl): The carbon-chlorine stretching vibrations are expected in the 600-800 cm⁻¹ region. For molecules with multiple chlorine atoms, multiple bands may be observed.

Aromatic Ring Vibrations: The benzene ring itself gives rise to a series of characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹, and ring stretching (breathing) modes between 1400 and 1600 cm⁻¹. The substitution pattern with two chlorine atoms, a fluorine atom, and a thiol group will influence the exact positions and intensities of these bands, making the vibrational spectrum a unique fingerprint of the molecule.

Below is a table of predicted vibrational frequencies for this compound based on typical values for related compounds.

Vibrational ModePredicted Frequency Range (cm⁻¹)Typical Intensity (FTIR)Typical Intensity (Raman)
C-H Stretching (Aromatic)3050-3150MediumStrong
S-H Stretching2550-2600WeakMedium
C=C Stretching (Aromatic Ring)1400-1600StrongStrong
C-F Stretching1100-1300StrongWeak
C-S-H Bending800-950MediumWeak
C-Cl Stretching600-800StrongMedium
C-S Stretching600-800MediumStrong

Electronic Spectroscopy (UV-Vis, REMPI, MATI) for Electronic Structure and Excited States

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet (UV) or visible light. These techniques are instrumental in characterizing the electronic structure, including the energies of molecular orbitals and excited states. For this compound, techniques such as UV-Vis absorption, Resonance-Enhanced Multiphoton Ionization (REMPI), and Mass-Analyzed Threshold Ionization (MATI) can provide a deep understanding of its electronic properties.

UV-Vis spectroscopy measures the absorption of UV or visible light, which promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy orbitals. In aromatic compounds, the most prominent transitions are typically π → π* transitions. The presence of substituents like chlorine, fluorine, and thiol will cause shifts in the absorption maxima compared to unsubstituted benzene due to their electronic effects (inductive and resonance).

REMPI is a highly sensitive and selective technique that uses two or more photons to ionize a molecule. researchgate.net By tuning the wavelength of the laser, one can selectively excite a specific electronic state, and a second photon then ionizes the molecule. This allows for the study of the vibrational structure of the intermediate electronic state. MATI spectroscopy is a high-resolution technique that provides very precise values for the ionization energy of a molecule. researchgate.net

Analysis of Electronic Excitation and Ionization Energies

The electronic spectrum of this compound is expected to be dominated by π → π* transitions characteristic of the benzene ring. The S0 → S1 transition, which is the transition from the ground electronic state to the first excited singlet state, can be precisely measured using REMPI spectroscopy. The energy of this transition is influenced by the substituents on the ring. The lone pairs on the sulfur, fluorine, and chlorine atoms can also be involved in n → π* transitions, although these are often weaker and may be obscured by the stronger π → π* bands.

The ionization energy (IE) is a fundamental property of a molecule, representing the minimum energy required to remove an electron. MATI spectroscopy can determine the adiabatic ionization energy with high precision. This experimental value is crucial for benchmarking theoretical calculations of the electronic structure. researchgate.net

A hypothetical table of electronic transition and ionization energies for this compound is presented below.

ParameterSpectroscopic TechniquePredicted Energy
S0 → S1 Transition (π → π*)UV-Vis / REMPI~4.5 - 5.0 eV (~250 - 275 nm)
Adiabatic Ionization EnergyMATI~8.5 - 9.0 eV

Correlation of Spectroscopic Data with Theoretical Predictions

A powerful approach in modern chemical research is the combination of high-resolution spectroscopic experiments with high-level quantum chemical calculations. nih.govnih.gov For this compound, theoretical methods like Density Functional Theory (DFT) and ab initio calculations can be used to predict its electronic structure, including the energies of the HOMO and LUMO, the energies of excited states, and the ionization energy.

The calculated energies can be compared directly with the experimental data obtained from UV-Vis, REMPI, and MATI spectroscopy. A good agreement between the theoretical predictions and experimental results validates the computational model and allows for a more detailed interpretation of the spectra. For example, theoretical calculations can help to assign the observed electronic transitions to specific molecular orbital promotions and to understand how the different substituents modulate the electronic properties of the aromatic ring. This combined experimental and theoretical approach provides a comprehensive picture of the electronic landscape of the molecule.

X-ray Crystallographic Studies of this compound Derivatives or Related Complexes

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the precise positions of atoms within the crystal lattice, yielding detailed information about bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself may not be readily available, the study of its derivatives or related complexes can provide significant insights into its structural properties. For instance, a metal complex of this compound or a derivative where the thiol proton is replaced by another functional group could be synthesized and crystallized. mdpi.com

Such a study would reveal:

Molecular Geometry: The precise bond lengths and angles of the C-S, C-Cl, C-F, and aromatic C-C bonds. This would provide experimental validation for geometries predicted by theoretical calculations.

Conformation: The orientation of the thiol group relative to the plane of the benzene ring.

Intermolecular Interactions: The presence of hydrogen bonds involving the thiol group (if present) or other non-covalent interactions such as halogen bonding (involving the chlorine and fluorine atoms) and π-π stacking between the aromatic rings. These interactions are crucial in determining the packing of the molecules in the crystal.

A hypothetical table summarizing potential crystallographic data for a derivative of this compound is shown below.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
C-S Bond Length~1.75 - 1.80 Å
C-Cl Bond Length~1.72 - 1.76 Å
C-F Bond Length~1.34 - 1.38 Å
C-S-H Bond Angle (if applicable)~95 - 100°

The structural information gleaned from X-ray crystallography is invaluable for understanding the physical and chemical properties of the compound and for designing new molecules with specific functionalities.

Analysis of Intermolecular Interactions and Crystal Packing:The second part of the investigation was designed to explore how molecules of this compound arrange themselves in a crystalline solid. This would involve identifying and quantifying non-covalent interactions such as hydrogen bonds (potentially involving the thiol group), halogen bonds (involving the chlorine and fluorine atoms), and van der Waals forces. Understanding these interactions is crucial for predicting the compound's physical properties, such as melting point and solubility.

Unfortunately, repeated and targeted searches across various scientific databases, including chemical and crystallographic repositories, did not yield any published studies containing the necessary crystallographic information file (CIF) or equivalent detailed structural data for this compound. While information on related compounds and synthetic pathways for similar molecules exists, the specific data for the title compound is not available.

This lack of fundamental structural information highlights an area ripe for future research. The synthesis and subsequent single-crystal X-ray diffraction analysis of this compound would provide invaluable data for the chemical community, enabling a deeper understanding of its chemical and physical properties.

Applications of 2,4 Dichloro 3 Fluorobenzenethiol in Advanced Organic Synthesis

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The structural complexity of 2,4-dichloro-3-fluorobenzenethiol positions it as a strategic starting material for constructing more elaborate molecular architectures. The presence of multiple, electronically distinct functional groups allows for sequential and site-selective modifications.

Halogenated aromatic compounds are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. The trifunctionalized core of this compound serves as a scaffold for producing advanced aromatic derivatives where the specific placement of fluorine and chlorine is crucial for modulating biological activity or material properties.

The thiol group can be transformed or used as a handle for further reactions, leaving the stable polychloro-fluoro-substituted ring to be incorporated into a larger target molecule. For instance, the thiol can be converted into a sulfonyl chloride or other functionalities, which then participate in subsequent coupling reactions. The inherent properties of the C-F and C-Cl bonds, such as increased thermal stability and lipophilicity, are imparted to the final products. acs.org

Table 1: Potential Transformations of this compound into other Aromatics

Starting MaterialReaction TypePotential Product ClassSignificance
This compoundOxidation of Thiol2,4-Dichloro-3-fluorobenzenesulfonyl halideIntermediate for sulfonamides, esters
This compoundDesulfurization1,3-Dichloro-2-fluorobenzeneAccess to a different substitution pattern
This compoundS-Alkylation/ArylationDiaryl or Alkyl-aryl sulfidesBuilding blocks for polymers, drugs

The thiol group is a powerful nucleophile for constructing sulfur-containing heterocycles, which are prevalent in medicinal chemistry. This compound can serve as the sulfur source in cyclization reactions to form fused ring systems.

Research on other thiophenols demonstrates pathways to synthesize important heterocyclic cores such as benzothiazoles, thiazolidinones, and thiophenes. ekb.egresearchgate.netrroij.com By analogy, this compound can react with appropriate bifunctional reagents to yield these complex systems, decorated with the specific halogen pattern of the starting material. For example, reaction with a halo-ketone or halo-acid followed by intramolecular cyclization can lead to the formation of a fused thiazole (B1198619) ring.

Table 2: Examples of Heterocycle Synthesis Using Thiophenol Analogues

Thiophenol AnalogueReagent(s)Resulting HeterocycleReference
ThiophenolChloroacetyl chloride, Hydrazine, Mercaptoacetic acidThiazolidinone derivative ekb.eg
ThiophenolEthylchloroacetate, Thiosemicarbazide1,2,4-Triazole derivative ekb.eg
Dipropargyl sulfide (B99878)PdI₂/KI, CO, MethanolSubstituted Tetrahydrothiophene nih.gov

Utilization as a Reagent in Novel Chemical Transformations

Beyond its role as a structural component, the unique electronic and steric properties of this compound enable its use as a reagent or catalyst precursor to facilitate specific chemical reactions.

Aryl thiols are effective ligands for various transition metals, including palladium, copper, and nickel, which are widely used in cross-coupling catalysis. beilstein-journals.org The sulfur atom in this compound can coordinate to a metal center, and the electron-withdrawing halogen atoms can modulate the electronic properties of the resulting metal complex. This influences the catalyst's reactivity, stability, and selectivity.

While not yet broadly documented for this specific molecule, it could be a precursor for ligands in reactions like Suzuki, Heck, or C-S cross-coupling reactions. rsc.org For example, it could be used to prepare a palladium-thiolate complex for reactions like the Fukuyama coupling, which involves the coupling of a thioester with an organozinc reagent to form a ketone. wikipedia.org

The nucleophilic nature of the thiol group allows it to participate directly in or mediate a variety of chemical transformations. Thiol-mediated reactions are known for their high efficiency and mild reaction conditions. nih.govacs.org this compound can act as a nucleophilic catalyst or as a key activator in multi-component reactions.

Examples of such transformations include:

Thiol-ene/Thiol-yne Reactions: The radical-mediated addition of the S-H bond across a double or triple bond to form functionalized sulfides. acs.org

Michael Addition: The conjugate addition of the thiolate anion to α,β-unsaturated carbonyl compounds, a fundamental carbon-sulfur bond-forming reaction.

Coupling Reactions: Acting as a nucleophile to open epoxides or displace leaving groups in Sₙ2 reactions, creating functionalized thioethers. youtube.com

The reactivity of the thiol is influenced by its pKa, which is affected by the electron-withdrawing chloro and fluoro substituents on the aromatic ring, potentially enhancing its nucleophilicity in its thiolate form. acs.org

Synthesis of Specialized Derivatives and Analogues of this compound for Research Purposes

To explore structure-activity relationships or develop new reagents, researchers often synthesize derivatives of a lead compound. This compound is an excellent platform for creating a library of specialized analogues due to its multiple reaction sites.

The thiol group is the most common site for derivatization:

S-Alkylation/S-Arylation: Reaction with alkyl or aryl halides under basic conditions yields a diverse range of thioethers (sulfides). libretexts.org This is a standard method for preparing precursors for further studies.

Oxidation: Mild oxidation (e.g., with iodine or air) dimerizes the thiol to form the corresponding disulfide, while stronger oxidizing agents can produce sulfonic acids. libretexts.org

Thioesterification: Reaction with acyl chlorides or carboxylic acids yields thioesters, which are valuable intermediates in organic synthesis, for instance, in Fukuyama couplings. wikipedia.orgnih.gov

Furthermore, while the heavily substituted aromatic ring is less reactive, advanced cross-coupling methodologies could potentially be used to replace one of the chlorine atoms to introduce other functional groups, creating even more complex analogues for specialized research applications.

Exploration of Structure-Reactivity Relationships within the Halogenated Thio-aromatic Family

There is currently no published research that specifically investigates the structure-reactivity relationships of this compound. The unique substitution pattern of this molecule, featuring two chlorine atoms and a fluorine atom on the benzene (B151609) ring in addition to the thiol group, suggests a complex interplay of electronic and steric effects that would influence its reactivity.

In broader studies of halogenated thiophenols, the nature and position of the halogen atoms are known to significantly impact the acidity of the thiol proton, the nucleophilicity of the corresponding thiolate, and the susceptibility of the aromatic ring to further substitution. However, without specific studies on this compound, any discussion of its reactivity profile in comparison to other members of the halogenated thio-aromatic family remains theoretical.

Generation of Optically Active Compounds for Chiral Synthesis Research

Similarly, a search of the scientific literature yielded no instances of this compound being employed in the generation of optically active compounds for chiral synthesis. The development of chiral catalysts and auxiliaries is a prominent area of organic synthesis research, and sulfur-containing compounds are known to play a role in various asymmetric transformations.

Thiophenols can be utilized as nucleophiles in asymmetric conjugate additions or as precursors to chiral ligands for transition-metal catalysis. The specific stereoelectronic properties of this compound could potentially offer unique advantages in certain asymmetric reactions. However, at present, no studies have been published that explore or validate this potential.

Future Research Directions and Unexplored Avenues for 2,4 Dichloro 3 Fluorobenzenethiol

Development of Sustainable and Green Synthetic Routes for 2,4-Dichloro-3-fluorobenzenethiol

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For this compound, future research will likely focus on moving away from traditional, often harsh, synthetic protocols towards greener alternatives.

Current synthetic approaches to similar functionalized benzenethiols can be multi-step and may involve hazardous reagents and produce significant waste. eurekalert.orgmdpi.com Future research could explore one-pot syntheses or cascade reactions to improve atom economy and reduce purification steps. The use of renewable starting materials and greener solvent systems, such as water or bio-derived solvents, will be a key area of investigation. mdpi.comresearchgate.net

Table 1: Potential Green Synthesis Strategies for this compound

StrategyPotential AdvantagesKey Research Focus
One-Pot SynthesisReduced reaction steps, less solvent waste, higher overall yield.Development of novel catalyst systems that can facilitate multiple transformations in a single vessel.
Aqueous Media SynthesisReduced use of volatile organic compounds (VOCs), improved safety profile.Design of water-soluble catalysts and reagents.
Microwave-Assisted SynthesisRapid reaction times, increased yields, cleaner reaction profiles.Optimization of reaction conditions and development of specialized microwave reactors.
Flow ChemistryEnhanced safety, scalability, and precise control over reaction parameters.Design and fabrication of microreactors suitable for handling halogenated and sulfur-containing compounds.

Investigation of Advanced Catalytic Systems for this compound Transformations

The thiol group in this compound is a versatile functional handle for a variety of chemical transformations. Future research will undoubtedly focus on the development of advanced catalytic systems to exploit this reactivity in a controlled and selective manner.

Catalytic C-S bond formation is a powerful tool for the synthesis of a wide range of organosulfur compounds. nih.gov Research into novel transition-metal catalysts (e.g., based on palladium, copper, or nickel) for the cross-coupling reactions of this compound with various partners (e.g., aryl halides, vinyl halides) will be crucial. The development of ligands that can promote efficient and selective coupling in the presence of the existing chloro and fluoro substituents will be a significant challenge and a key area of focus.

Furthermore, photocatalysis and electrocatalysis offer exciting opportunities for the activation and transformation of the C-S bond under mild conditions. These methods can provide alternative reaction pathways that are not accessible through traditional thermal catalysis, potentially leading to novel and valuable derivatives of this compound.

Exploration of this compound in Functional Materials Research

The unique combination of halogens and a thiol group in this compound makes it an attractive building block for the design of novel functional materials. The high electronegativity and specific steric and electronic properties of fluorine can impart desirable characteristics such as thermal stability, chemical resistance, and altered electronic properties to materials. qualitas1998.netman.ac.ukrsc.orgresearchgate.net

Future research could explore the incorporation of this compound into polymers to create materials with enhanced flame retardancy, low surface energy, or specific optical properties. The thiol group can act as a point of attachment to polymer backbones or as a site for post-polymerization modification.

Another promising avenue is the use of this compound to create self-assembled monolayers (SAMs) on metal surfaces. The thiol group provides a strong anchor to the surface, while the halogenated aromatic ring would present a well-defined, functionalized interface. Such SAMs could find applications in areas like corrosion inhibition, surface patterning, and as dielectric layers in electronic devices.

Interdisciplinary Studies Involving this compound in Chemosensors or Supramolecular Chemistry

The distinct electronic and structural features of this compound make it a compelling candidate for applications in chemosensors and supramolecular chemistry. mdpi.com

In the realm of chemosensors, the thiol group can act as a recognition site for various analytes, including metal ions and reactive oxygen species. The presence of the electron-withdrawing halogens can modulate the acidity of the thiol proton and influence the binding affinity and selectivity of the sensor. researchgate.net Future research could focus on designing fluorescent or colorimetric chemosensors based on this scaffold, where the binding event triggers a detectable optical response. researchgate.net

In supramolecular chemistry, the halogen atoms (chlorine and fluorine) on the benzene (B151609) ring can participate in halogen bonding, a non-covalent interaction that is gaining increasing attention for its role in directing the self-assembly of molecules. nwhitegroup.com This could be exploited to construct well-defined supramolecular architectures, such as co-crystals, liquid crystals, and gels, with tunable properties. The interplay between hydrogen bonding involving the thiol group and halogen bonding could lead to complex and functional self-assembled systems. biedermann-labs.com

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